molecular formula C9H13Cl2N B3030687 (S)-1-(4-Chloro-3-methylphenyl)ethanamine CAS No. 943760-74-5

(S)-1-(4-Chloro-3-methylphenyl)ethanamine

Cat. No.: B3030687
CAS No.: 943760-74-5
M. Wt: 206.11
InChI Key: RMJLPGIVLDGISK-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Chloro-3-methylphenyl)ethanamine is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Ligand Synthesis

(S)-1-(4-Chloro-3-methylphenyl)ethanamine and similar compounds have been synthesized and characterized for their use as chiral, conformationally mobile ligands. These ligands form pseudo C3-symmetric complexes with metal salts like ZnII and CuII, which maintain distinct structures in both solid state and solution. This property is significant for chiroptical measurements and understanding spatial arrangements in chemical compounds (Canary et al., 1998).

Analytical Method Development

Analytical methods using high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) have been developed for determining concentrations of compounds similar to this compound in human serum. Such methods are crucial for clinical toxicology testing and understanding the pharmacokinetics of these compounds (Poklis et al., 2013).

Preparation of Enriched Ethanamine Derivatives

Studies have been conducted on the preparation of enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides. These studies are important for understanding the properties of ethanamine derivatives and their potential applications in various fields (Yilmaz & Shine, 1988).

Synthesis of Pharmaceutical Compounds

Research has been done on synthesizing compounds like Apremilast using derivatives of ethanamine. This process demonstrates the potential of these compounds in pharmaceutical applications, especially in the treatment of conditions like psoriasis (Shan et al., 2015).

Development of Antiamoebic Agents

Ethanamine derivatives have been synthesized and evaluated for their antiamoebic activity. These compounds, after undergoing aldol condensation reactions, show promise in the treatment of amoebiasis, a parasitic infection (Zaidi et al., 2015).

Enamine Synthesis in Chromanones

Research on the synthesis of 2-(substituted amino)-3,3-dialkylchromanones using ethanamines demonstrates the utility of these compounds in organic synthesis. This synthesis pathway is key in the production of chromanones, which have various pharmaceutical applications (Dean et al., 1982).

Catalytic Activities in Alcohol Oxidation

Ethanamine-based copper(II) complexes have been synthesized and studied for their catalytic activity towards alcohol oxidation. This research opens pathways for using these complexes in industrial applications related to alcohol processing (Bhattacharjee et al., 2017).

Properties

IUPAC Name

(1S)-1-(4-chloro-3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOSBFSBUHOOTJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660766
Record name (1S)-1-(4-Chloro-3-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943760-74-5
Record name (1S)-1-(4-Chloro-3-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-Chloro-3-methylphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-Chloro-3-methylphenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
(S)-1-(4-Chloro-3-methylphenyl)ethanamine
Reactant of Route 4
(S)-1-(4-Chloro-3-methylphenyl)ethanamine
Reactant of Route 5
Reactant of Route 5
(S)-1-(4-Chloro-3-methylphenyl)ethanamine
Reactant of Route 6
(S)-1-(4-Chloro-3-methylphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.